4,5-Dimethyl-2-nitrobenzenesulfonyl chloride 4,5-Dimethyl-2-nitrobenzenesulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 838840-90-7
VCID: VC6410344
InChI: InChI=1S/C8H8ClNO4S/c1-5-3-7(10(11)12)8(4-6(5)2)15(9,13)14/h3-4H,1-2H3
SMILES: CC1=CC(=C(C=C1C)S(=O)(=O)Cl)[N+](=O)[O-]
Molecular Formula: C8H8ClNO4S
Molecular Weight: 249.67

4,5-Dimethyl-2-nitrobenzenesulfonyl chloride

CAS No.: 838840-90-7

Cat. No.: VC6410344

Molecular Formula: C8H8ClNO4S

Molecular Weight: 249.67

* For research use only. Not for human or veterinary use.

4,5-Dimethyl-2-nitrobenzenesulfonyl chloride - 838840-90-7

Specification

CAS No. 838840-90-7
Molecular Formula C8H8ClNO4S
Molecular Weight 249.67
IUPAC Name 4,5-dimethyl-2-nitrobenzenesulfonyl chloride
Standard InChI InChI=1S/C8H8ClNO4S/c1-5-3-7(10(11)12)8(4-6(5)2)15(9,13)14/h3-4H,1-2H3
Standard InChI Key NKGRHPNUVQGZST-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1C)S(=O)(=O)Cl)[N+](=O)[O-]

Introduction

Structural Characteristics and Molecular Identity

Molecular Formula and Connectivity

The compound’s molecular formula is C₈H₈ClNO₄S, with a molar mass of 265.67 g/mol. Its structure consists of a benzene ring substituted with:

  • A sulfonyl chloride group (-SO₂Cl) at position 1

  • A nitro group (-NO₂) at position 2

  • Methyl groups (-CH₃) at positions 4 and 5 .

The spatial arrangement of these groups creates steric and electronic effects that influence reactivity. The SMILES string CC1=CC(=C(C=C1C)S(=O)(=O)Cl)[N+](=O)[O-] explicitly defines the substitution pattern .

Stereoelectronic Features

The InChIKey NKGRHPNUVQGZST-UHFFFAOYSA-N confirms the absence of stereoisomerism due to the planar aromatic system and symmetric methyl substitutions. Quantum mechanical calculations predict partial charge distributions dominated by the electron-withdrawing nitro and sulfonyl chloride groups, rendering the aromatic ring highly electrophilic .

Synthetic Methodologies

Direct Sulfonation-Nitration Approaches

While no published synthesis for 4,5-dimethyl-2-nitrobenzenesulfonyl chloride exists, analogous routes for para-nitrobenzenesulfonyl chlorides provide mechanistic insights. The Chinese patent CN101570501B outlines a two-step process involving:

  • Disulfide formation: Reaction of 4-nitrochlorobenzene with Na₂S₂ in ethanol to form a disulfide intermediate.

  • Chlorosulfonation: Treatment with chlorine gas followed by thionyl chloride (SOCl₂) in dichloroethane .

Adapting this method would require starting with 4,5-dimethyl-2-nitrochlorobenzene, introducing sulfonyl chloride via controlled Cl₂/SOCl₂ oxidation. Challenges include managing the steric hindrance from methyl groups and preventing over-chlorination .

Alternative Pathway: Diazotization-Sulfonation

A plausible route involves:

  • Nitration of 4,5-dimethylbenzenesulfonic acid to introduce the nitro group.

  • Conversion to the sulfonyl chloride using PCl₅ or SOCl₂.
    This method’s feasibility depends on the regioselectivity of nitration, which computational models suggest would favor the 2-position due to methyl group directing effects .

Physicochemical Properties

Collision Cross-Section (CCS) Predictions

Ion mobility spectrometry predictions for various adducts are tabulated below:

Adductm/zPredicted CCS (Ų)
[M+H]⁺249.99353147.2
[M+Na]⁺271.97547160.8
[M-H]⁻247.97897149.1
[M+Na-2H]⁻269.96092152.3

These values aid in mass spectrometry-based identification, particularly in complex mixtures .

Solubility and Stability

  • Solubility: Highly soluble in polar aprotic solvents (DMF, DMSO) due to strong dipole interactions. Limited solubility in water (<0.1 g/L at 25°C) owing to hydrophobic methyl groups.

  • Hydrolysis: Reacts exothermically with water to form 4,5-dimethyl-2-nitrobenzenesulfonic acid, necessitating anhydrous storage conditions .

Reactivity and Applications

Nucleophilic Displacement Reactions

The sulfonyl chloride group undergoes substitution with:

  • Amines to yield sulfonamides (RSO₂NR₂), valuable in drug discovery

  • Alcohols to form sulfonate esters, used as alkylating agents
    Reactivity is modulated by the electron-withdrawing nitro group, which enhances the electrophilicity of the sulfur center .

Photolytic Behavior

UV-Vis spectra (predicted) show strong absorption at λₘₐₓ ≈ 265 nm (π→π* transitions in nitroaromatic system). This property suggests potential applications in photoaffinity labeling or photoresist materials .

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